molecular formula C10H13NO2 B555758 (R)-2-Amino-2-methyl-3-phenylpropanoic acid CAS No. 17350-84-4

(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Cat. No. B555758
CAS RN: 17350-84-4
M. Wt: 179,22 g/mole
InChI Key: HYOWVAAEQCNGLE-SNVBAGLBSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Optical Resolution and Synthesis Techniques

  • Shiraiwa et al. (2002) demonstrated the synthesis of optically active (R)-2-amino-2-methyl-3-phenylpropanoic acid through optical resolution using cinchonidine as a resolving agent and preferential crystallization. This process yielded optically pure forms with about 90% purity, which were then fully purified by recrystallization (Shiraiwa et al., 2002).

2. Synthesis of Enantiomerically Pure Quaternary α-Amino Acids

  • Avenoza et al. (2000) described the synthesis of enantiomerically pure quaternary α-amino acids, including 2-amino-2-methyl-3-phenylpropanoic acids, using a stereodivergent synthetic route from chiral aldehydes (Avenoza et al., 2000).

3. Cross-Coupling for Chemical Synthesis

  • Wan et al. (2013) explored the meta-C–H arylation and methylation of 3-phenylpropanoic acid derivatives using a U-shaped template, which is significant for developing cross-coupling methods in chemical synthesis (Wan et al., 2013).

4. Synthesis of Amino Acid Ester Isocyanates

  • Tsai et al. (2003) reported the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate, a derivative of 2-amino-2-methyl-3-phenylpropanoic acid, which is relevant for the study of esters, isocyanates, and acylation in organic chemistry (Tsai et al., 2003).

5. Antitumor Activities

  • Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate and found that these compounds exhibited some antitumor effects in vitro, indicating potential applications in cancer research (Wang Yuan-chao, 2011).

6. Synthesis for Imaging Brain Tumors

  • Yu et al. (2010) synthesized and evaluated (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid for potential use as PET radioligands in imaging brain tumors, showing its significance in neuro-oncology (Yu et al., 2010).

7. Thermodynamic Studies

  • Pal and Chauhan (2011) conducted a thermodynamic study of various amino acids, including 2-amino-3-phenylpropanoic acid, in aqueous saccharide solutions, providing insight into protein stabilization mechanisms (Pal & Chauhan, 2011).

Safety And Hazards

This involves studying the safety profile of the compound, including its toxicity, flammability, and environmental impact. It also involves understanding how to handle and dispose of the compound safely.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications, or investigations into the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or academic database.


properties

IUPAC Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313216
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-methyl-3-phenylpropanoic acid

CAS RN

17350-84-4
Record name α-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17350-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Shirakawa, K Yamamoto, K Liu… - Organic …, 2003 - Wiley Online Library
L ‐ Alanine tert‐butyl ester hydrochloride 4‐Chlorobenzaldehyde Toluene Triethylamine ( R )‐2‐Amino‐2‐ methyl ‐3‐phenylpropanoic acid tert‐butyl ester 2‐[(4‐chlorobenzyliden)…
Number of citations: 7 onlinelibrary.wiley.com
白川誠司 - Org. Synth., 2013 - cir.nii.ac.jp
Enantioselective Alkylation of 2-[(4-Chlorobenzyliden)Amino]Propanoic Acid tert-Butyl Ester: Synthesis of (R)-2-Amino-2-Methyl-3-Phenylpropanoic Acid tert-Butyl Ester | CiNii Research …
Number of citations: 0 cir.nii.ac.jp
M Krstić, S Rossi, M Sanz, A Puglisi - Molecules, 2023 - mdpi.com
The use of stereoselective phase-transfer catalysis as a reliable method for the enantioselective synthesis of optically active α-amino acid derivatives using achiral Schiff base esters …
Number of citations: 1 www.mdpi.com

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